molecular formula C18H22N8 B12263542 N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12263542
M. Wt: 350.4 g/mol
InChI Key: SDMIVKIKCREZEQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-dimethyl-6-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H22N8/c1-13-22-15-11-19-5-4-14(15)18(23-13)26-8-6-25(7-9-26)17-10-16(24(2)3)20-12-21-17/h4-5,10-12H,6-9H2,1-3H3

InChI Key

SDMIVKIKCREZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=CC(=NC=N4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, including the condensation of appropriate starting materials, cyclization, and functional group modifications. One common synthetic route involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other cellular components to exert its effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives, such as:

Uniqueness

N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features and the combination of functional groups that contribute to its diverse biological activities.

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